synthesis and characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one
synthesis and characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one
Abstract
The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity for hydrogen bonding make it an attractive motif for drug design. This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a highly functionalized derivative, 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one . This compound serves as a versatile building block, equipped with multiple reaction handles (a bromo group for cross-coupling, a nitro group for reduction and subsequent amidation) for the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation and rigorous analytical validation.
Strategic Approach to Synthesis
The synthesis of a multi-substituted heterocyclic compound like 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one requires a carefully planned, stepwise approach. The chosen synthetic pathway is designed for regiochemical control, starting from a simple, commercially available precursor and sequentially introducing the required functional groups. The 2-pyridone ring is inherently electron-rich compared to pyridine, making it susceptible to electrophilic aromatic substitution, primarily at the 3- and 5-positions.[2] Our strategy leverages this reactivity.
The proposed three-step synthesis begins with 1,4-dimethylpyridin-2(1H)-one, proceeds through a regioselective nitration at the C3 position, and concludes with a selective bromination at the C5 position.
Caption: Proposed synthetic pathway for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one.
Step 1: Nitration of 1,4-Dimethylpyridin-2(1H)-one
Causality and Rationale: The first crucial step is the introduction of the nitro group. The pyridone ring, activated by the N-methyl and C4-methyl groups, directs electrophiles to the C3 and C5 positions. Nitration is performed using a standard nitrating mixture (concentrated nitric and sulfuric acids). The strong acid protonates the carbonyl oxygen, further activating the ring for electrophilic attack. The C3 position is typically favored kinetically for nitration in such systems. This approach is a well-established method for the nitration of activated pyridine derivatives.[3][4]
Protocol:
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To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, add 1,4-dimethylpyridin-2(1H)-one portion-wise, maintaining the temperature below 10 °C.
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Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.
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After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
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Neutralize the aqueous solution with a saturated sodium carbonate solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1,4-dimethyl-3-nitropyridin-2(1H)-one.
Step 2: Bromination of 1,4-Dimethyl-3-nitropyridin-2(1H)-one
Causality and Rationale: The second step involves the regioselective bromination of the nitrated intermediate. The nitro group at C3 is a deactivating group, which significantly reduces the reactivity of the adjacent C4 position. However, the C5 position remains activated by the pyridone ring system and the C4-methyl group, making it the prime target for the second electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent over harsher reagents like liquid bromine to prevent over-bromination and side reactions. The kinetics and mechanisms of pyridone bromination have been studied, confirming the high reactivity of the C5 position.[2][5]
Protocol:
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Dissolve 1,4-dimethyl-3-nitropyridin-2(1H)-one in a suitable solvent such as acetonitrile or chloroform.
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Add N-Bromosuccinimide (NBS) in one portion.
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Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Workflow for the analytical characterization of the target compound.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one based on its chemical structure and data from analogous compounds.[6][7][8]
| Technique | Parameter | Expected Observation |
| Formula | Molecular Formula | C₇H₇BrN₂O₃[6] |
| Molecular Weight | Monoisotopic Mass | 245.9694 g/mol (for ⁷⁹Br) / 247.9674 g/mol (for ⁸¹Br) |
| ¹H NMR | Chemical Shift (δ) | ~ 8.0-8.5 ppm (s, 1H, C6-H); ~ 3.6-3.8 ppm (s, 3H, N-CH₃); ~ 2.3-2.5 ppm (s, 3H, C4-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~ 160 ppm (C=O); ~ 145-150 ppm (C-NO₂); ~ 140-145 ppm (C-H); ~ 120-125 ppm (C-CH₃); ~ 100-105 ppm (C-Br); ~ 35-40 ppm (N-CH₃); ~ 15-20 ppm (C4-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1660-1680 (C=O stretch); ~ 1520-1550 (asymmetric NO₂ stretch); ~ 1340-1360 (symmetric NO₂ stretch); ~ 550-650 (C-Br stretch) |
| Mass Spectrometry | m/z | [M+H]⁺ peaks at ~247 and ~249 with ~1:1 intensity ratio, characteristic of a monobrominated compound. |
| Appearance | Physical Form | Expected to be a solid, likely a pale yellow or off-white crystalline powder at room temperature.[7] |
Expert Insights:
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NMR Interpretation: The simplicity of the expected ¹H NMR spectrum—three singlets—is a strong indicator of successful synthesis and the final structure's symmetry. The downfield shift of the single aromatic proton is anticipated due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observation of the characteristic isotopic pattern for bromine provides unambiguous evidence of its incorporation into the structure.
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X-ray Crystallography: While other techniques provide compelling evidence, single-crystal X-ray diffraction is the gold standard for absolute structure confirmation.[1][9] Obtaining a suitable crystal would definitively establish bond lengths, angles, and intermolecular interactions in the solid state. The 2-pyridone core is known to form interesting solid-state structures, often involving hydrogen bonding or pi-stacking.[10]
Applications in Research and Development
5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is not merely a synthetic target but a valuable intermediate for further chemical exploration.[11]
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Medicinal Chemistry: The bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position. The nitro group can be readily reduced to an amine, which can then be functionalized through acylation, sulfonylation, or reductive amination to build complex molecular libraries for screening.
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Materials Science: The electron-deficient, polar nature of the molecule makes it an interesting building block for functional materials, potentially for applications in organic electronics or as a component in advanced polymers.[11]
Safety and Handling
As with any chemical synthesis, appropriate safety precautions are paramount.
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Reagents: Concentrated nitric and sulfuric acids are highly corrosive. N-Bromosuccinimide is an irritant and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Product: The toxicological properties of the final compound have not been fully evaluated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.[7]
References
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Tee, O. S., & Paventi, M. (1981). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]
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Tee, O. S., & Iyengar, N. R. (1985). Kinetics and Mechanism of Bromination of 2-Pyridone. The Journal of Organic Chemistry, 50(23), 4468–4473. [Link]
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Ingenta Connect. (n.d.). Kinetics and mechanism of the bromination of 4-pyridone and relat... Ingenta Connect. Retrieved from [Link]
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- Wang, F., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5132–5137.
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